molecular formula C21H22ClN3O3S B2845267 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185066-12-9

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2845267
CAS No.: 1185066-12-9
M. Wt: 431.94
InChI Key: GXHBBLHYJDSKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various substituents, including a chloromethylbenzenesulfonyl group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spiro linkage and the introduction of the various substituents. Common synthetic routes may include:

    Step 1: Formation of the triazaspirodecane core through cyclization reactions.

    Step 2: Introduction of the 3-chloro-4-methylbenzenesulfonyl group via sulfonylation reactions.

    Step 3: Addition of the 3-methylphenyl group through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for the development of new materials or catalysts.

Biology

In biological research, the compound may be investigated for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery or biochemical studies.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, the compound may find applications in the development of specialty chemicals, polymers, or other advanced materials. Its unique properties could be leveraged for specific industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chlorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Uniqueness

The uniqueness of 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific substituents and their positions on the triazaspirodecane core. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-4-3-5-16(12-14)19-20(26)24-21(23-19)8-10-25(11-9-21)29(27,28)17-7-6-15(2)18(22)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHBBLHYJDSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.